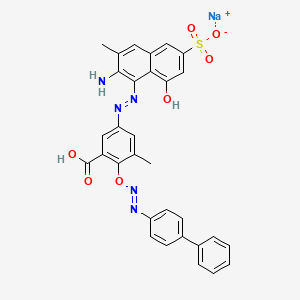
Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-アミノ-8-ヒドロキシ-6-スルホナト-1-ナフチル)アゾ]-3,3'-ジメチル[1,1'-ビフェニル]-4-イル]アゾ]サリチル酸ナトリウムは、分子式C31H25N5O7SNa、分子量633.60の複雑な有機化合物です。この化合物はその鮮やかな色で知られており、染料や顔料業界など、さまざまな産業用途で広く使用されています。
製造方法
合成経路と反応条件
5-[(2-アミノ-8-ヒドロキシ-6-スルホナト-1-ナフチル)アゾ]-3,3'-ジメチル[1,1'-ビフェニル]-4-イル]アゾ]サリチル酸ナトリウムの合成は、通常、複数段階のプロセスを伴います。最初の段階は、多くの場合、2-アミノ-8-ヒドロキシ-6-スルホナト-1-ナフチルアミンをジアゾ化する工程を含み、その後、制御されたpH条件下で3,3'-ジメチル[1,1'-ビフェニル]-4-イル]アゾ]サリチル酸とカップリングされます 。反応条件は、通常、ジアゾニウム塩の安定性とカップリング反応の効率を確保するために、酸性または中性の環境を必要とします。
工業生産方法
この化合物の工業生産には、同様の反応経路を使用しますが、より高い収率と純度を実現するために最適化された大規模合成が伴います。プロセスには、再結晶化や濾過などの追加の精製工程が含まれ、不純物を除去し、所望の製品品質を実現します .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM HYDROGEN 5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE typically involves a multi-step process. The initial step often includes the diazotization of 2-amino-8-hydroxy-6-sulfonato-1-naphthylamine, followed by coupling with 3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]salicylate under controlled pH conditions . The reaction conditions usually require acidic or neutral environments to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to remove impurities and achieve the desired product quality .
化学反応の分析
反応の種類
5-[(2-アミノ-8-ヒドロキシ-6-スルホナト-1-ナフチル)アゾ]-3,3'-ジメチル[1,1'-ビフェニル]-4-イル]アゾ]サリチル酸ナトリウムは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成します。
還元: アミンやその他の還元された誘導体を生成するために還元できます。
置換: この化合物は、特に芳香族環の存在により、求電子置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求電子剤などがあります。条件は、目的の反応によって異なり、通常、制御された温度とpHレベルを伴います .
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまなアゾ誘導体、アミン、置換芳香族化合物などがあり、特定の反応経路と条件によって異なります .
科学研究での応用
5-[(2-アミノ-8-ヒドロキシ-6-スルホナト-1-ナフチル)アゾ]-3,3'-ジメチル[1,1'-ビフェニル]-4-イル]アゾ]サリチル酸ナトリウムは、幅広い科学研究の応用範囲を持っています。
化学: さまざまな物質の検出と定量化のために、分析化学における試薬として使用されます。
生物学: 細胞成分を可視化するために、生物学的染色技術で使用されます。
医学: その独特の化学的特性により、潜在的な治療用途について調査されています。
産業: 繊維、プラスチック、その他の材料の着色に使用される染料および顔料業界で広く使用されています。
科学的研究の応用
SODIUM HYDROGEN 5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE has a wide range of scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
作用機序
5-[(2-アミノ-8-ヒドロキシ-6-スルホナト-1-ナフチル)アゾ]-3,3'-ジメチル[1,1'-ビフェニル]-4-イル]アゾ]サリチル酸ナトリウムの作用機序は、アゾ基と芳香族基を通じて分子標的との相互作用を伴います。これらの相互作用は、酵素阻害や細胞成分との相互作用など、さまざまな生化学的効果をもたらす可能性があります。関与する特定の経路は、応用と問題となる生物学的システムによって異なります .
類似の化合物との比較
類似の化合物
2-[(2-アミノ-5-ヒドロキシ-7-スルホナト-1-ナフチル)アゾ]-5-ニトロ安息香酸ナトリウム: 構造は似ていますが、置換基が異なり、化学的特性と用途が異なります。
テトラナトリウム4-アミノ-5-ヒドロキシ-3,6-ビス[[(4-[(2-スルホナトオキシ)エチル]スルホニル]フェニル)アゾ]ナフタレン-2,7-ジスルホネート: 異なる官能基と用途を持つ別のアゾ化合物です。
独自性
5-[(2-アミノ-8-ヒドロキシ-6-スルホナト-1-ナフチル)アゾ]-3,3'-ジメチル[1,1'-ビフェニル]-4-イル]アゾ]サリチル酸ナトリウムは、独特の化学反応性と用途をもたらす官能基の特定の組み合わせにより、独自です。さまざまな化学反応を起こす能力と、さまざまな分野における幅広い用途は、科学研究と産業において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
SODIUM HYDROGEN 2-[(2-AMINO-5-HYDROXY-7-SULFONATO-1-NAPHTHYL)AZO]-5-NITROBENZOATE: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
TETRASODIUM 4-AMINO-5-HYDROXY-3,6-BIS[[(4-[(2-SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE: Another azo compound with distinct functional groups and uses.
Uniqueness
SODIUM HYDROGEN 5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
生物活性
Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate, commonly referred to by its CAS number 73398-46-6, is a synthetic azo dye with various applications in food and textiles. Its biological activity is of significant interest due to its potential effects on human health and environmental safety. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Structure
- Molecular Formula : C29H22N5NaO7S
- Molecular Weight : 607.57 g/mol
Physical Appearance
- Appearance : White powder
- Solubility : Soluble in water, which is critical for its applications in various industries.
Safety Profile
| Hazard Classification | Signal Word | Hazard Statements |
|---|---|---|
| GHS08, GHS07, GHS09 | Danger | H335-H302-H410-H319-H350-H315 |
The compound exhibits a range of hazards including respiratory irritation and potential carcinogenic effects, necessitating careful handling and usage in industrial applications .
This compound functions primarily as a colorant but has been shown to exhibit biological activities that may impact human health. The azo group in its structure can undergo metabolic reduction in the body, leading to the release of aromatic amines, which are known for their mutagenic properties.
Toxicological Studies
Research has indicated that synthetic azo dyes can induce genotoxic effects. A study conducted by highlighted that exposure to certain azo dyes can lead to DNA damage in mammalian cells. This raises concerns regarding the long-term safety of this compound when used in food products.
Case Study: Genotoxicity Assessment
A specific study assessed the genotoxic potential of various azo dyes including this compound using the Ames test. The results indicated a significant increase in revertant colonies compared to controls, suggesting that this compound may possess mutagenic properties .
Environmental Impact
The environmental persistence of azo dyes poses additional risks. Research indicates that these compounds can degrade into more toxic substances under anaerobic conditions commonly found in wastewater treatment facilities. This degradation process can lead to the formation of aromatic amines that are harmful to aquatic life and potentially bioaccumulative .
Applications and Regulatory Status
This compound is widely used in food coloring and textile dyeing. However, regulatory bodies such as the European Food Safety Authority (EFSA) have raised concerns about its safety profile. The compound's use is subject to strict regulations due to its potential health risks.
Regulatory Framework
| Regulatory Body | Status |
|---|---|
| EFSA | Restricted use due to potential carcinogenicity |
| FDA | Approved for limited use in food products |
特性
CAS番号 |
73398-46-6 |
|---|---|
分子式 |
C31H24N5NaO7S |
分子量 |
633.6 g/mol |
IUPAC名 |
sodium;6-amino-5-[[3-carboxy-5-methyl-4-[(4-phenylphenyl)diazenyl]oxyphenyl]diazenyl]-4-hydroxy-7-methylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C31H25N5O7S.Na/c1-17-12-21-14-24(44(40,41)42)16-26(37)27(21)29(28(17)32)35-33-23-13-18(2)30(25(15-23)31(38)39)43-36-34-22-10-8-20(9-11-22)19-6-4-3-5-7-19;/h3-16,37H,32H2,1-2H3,(H,38,39)(H,40,41,42);/q;+1/p-1 |
InChIキー |
HOSOEQZHDFVBNO-UHFFFAOYSA-M |
正規SMILES |
CC1=CC2=CC(=CC(=C2C(=C1N)N=NC3=CC(=C(C(=C3)C)ON=NC4=CC=C(C=C4)C5=CC=CC=C5)C(=O)O)O)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















